molecular formula C24H19N3O5S B6025708 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Katalognummer B6025708
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: NWEWMWCKOZUAJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, also known as BMN 673, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes play a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells that have defects in DNA repair pathways. BMN 673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells that have defects in DNA repair pathways. This compound 673 has been shown to be highly selective for PARP1 and PARP2 enzymes, which are the most abundant PARP enzymes in cells.
Biochemical and Physiological Effects
This compound 673 has been shown to induce cell death in cancer cells with defects in DNA repair pathways. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. This compound 673 has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 has several advantages for use in preclinical studies. It is a highly selective PARP inhibitor with potent anticancer activity. This compound 673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. However, this compound 673 has some limitations for use in preclinical studies. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. This compound 673 is also expensive to synthesize, which may limit its availability for use in preclinical studies.

Zukünftige Richtungen

There are several future directions for the development of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673. One direction is to evaluate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to identify biomarkers that can predict response to this compound 673 in patients with cancer. Additionally, the development of more potent and selective PARP inhibitors is an active area of research, which may lead to the development of new and improved anticancer agents.

Synthesemethoden

The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-nitrobenzamide, which is then reacted with 2-mercapto-4,5-bis(4-methoxyphenyl)-1,3-thiazole to yield this compound 673. The synthesis of this compound 673 has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.

Wissenschaftliche Forschungsanwendungen

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 has been extensively studied in preclinical models of cancer. It has been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. This compound 673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Eigenschaften

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-31-19-11-5-15(6-12-19)21-22(16-7-13-20(32-2)14-8-16)33-24(25-21)26-23(28)17-3-9-18(10-4-17)27(29)30/h3-14H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEWMWCKOZUAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.